- Hydrophobic species-enabled acid-base multi-catalysis for stereoselective access to renewable trans-anethole, Dalton Transactions, 2022, 51(43), 16668-16680
Cas no 4180-23-8 (1-Methoxy-4-(1E)-1-propen-1-ylbenzene)
4180-23-8 structure
Product Name:1-Methoxy-4-(1E)-1-propen-1-ylbenzene
CAS No:4180-23-8
MF:C10H12O
MW:148.201683044434
MDL:MFCD00009284
CID:44816
PubChem ID:637563
Update Time:2025-07-23
1-Methoxy-4-(1E)-1-propen-1-ylbenzene Chemical and Physical Properties
Names and Identifiers
-
- Anethole, trans-
- Anethol Natural
- Anethole
- trans-Anethole
- (E)-1-Methoxy-4(1-propenyl)benzene
- (E)-Anethol
- (E)-Anethole
- (E)-Anetole
- Anethole (AS)
- Anethole (E)
- E-trans-Anethole
- trans-Anethol
- trans-p-Methoxypropenylbenzene
- trans-p-Propenylanisole
- p-Propenylanisole
- 1-Methoxy-4-propenylbenzene
- 1-Methoxy-4-((E)-propenyl)-benzene
- 4-Propenylanisole
- (E)-1-Methoxy-4-(prop-1-en-1-yl)benzene
- Anise camphor
- cis-Anethol
- Isoestragole
- Anethol
- p-Anethole
- Oil of aniseed
- Aniskampfer
- Monasirup
- (E)-p-Propenylanisole
- p-1-Propenylanisole
- (E)-1-(4-Methoxyphenyl)propene
- Nauli gum
- trans-p-Anethole
- trans-4-(1-Propenyl)anisole
- 1-methoxy-4-[(1E)-prop-1-en-1-yl]benzene
- (E)-1-Methoxy-4-(1-propenyl)benzene
- t
- 1-Methoxy-4-(1E)-1-propen-1-ylbenzene
-
- MDL: MFCD00009284
- Inchi: 1S/C10H12O/c1-3-4-9-5-7-10(11-2)8-6-9/h3-8H,1-2H3/b4-3-
- InChI Key: RUVINXPYWBROJD-ARJAWSKDSA-N
- SMILES: COC1C=CC(/C=C\C)=CC=1
- BRN: 774229
Computed Properties
- Exact Mass: 148.08886
- Monoisotopic Mass: 148.088815002 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 121
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 148.20
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.3
- Topological Polar Surface Area: 9.2
Experimental Properties
- Color/Form: It is crystalline at 20 ~ 21 ℃ and liquid above 23 ℃.
- Density: 0.988 g/mL at 25 °C(lit.)
- Melting Point: 20-21 °C (lit.)
- Boiling Point: 234-237 °C(lit.)
- Flash Point: Degrees Fahrenheit:195.8°F
Degrees Celsius:91°C - Refractive Index: n20/D 1.561(lit.)
- PH: 7 (H2O)
- Solubility: Soluble in benzene, ethyl acetate, acetone, carbon disulfide.
- Water Partition Coefficient: Almost insoluble
- PSA: 9.23
- LogP: 2.72830
- Odor: ANISE OIL ODOR
- Refractive Index: 1.559-1.562
- Solubility: It can be miscible with ether and chloroform. 1ml of the product is soluble in 2ml of ethanol, benzene, ethyl acetate, acetone, carbon disulfide, petroleum ether, and almost insoluble in water.
- Vapor Pressure: 0.07 mmHg
- Merck: 643
- Sensitiveness: Light Sensitive
- FEMA: 2086
1-Methoxy-4-(1E)-1-propen-1-ylbenzene Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H317
- Warning Statement: P280
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:2
- Hazard Category Code: 43-51/53
- Safety Instruction: 36/37-61
- FLUKA BRAND F CODES:8
- RTECS:BZ9275000
-
Hazardous Material Identification:
- Risk Phrases:R43
- Safety Term:S36/37
- TSCA:Yes
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
1-Methoxy-4-(1E)-1-propen-1-ylbenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A119294-1ml |
1-Methoxy-4-(1E)-1-propen-1-ylbenzene |
4180-23-8 | ,,≥99.5% (GC) | 1ml |
¥99.90 | 2023-09-04 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BBM0763-100g |
1-Methoxy-4-(1E)-1-propen-1-ylbenzene |
4180-23-8 | ≥99% | 100g |
¥160元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BBM0763-25g |
1-Methoxy-4-(1E)-1-propen-1-ylbenzene |
4180-23-8 | ≥99% | 25g |
¥55元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BBM0763-500g |
1-Methoxy-4-(1E)-1-propen-1-ylbenzene |
4180-23-8 | ≥99% | 500g |
¥350元 | 2023-09-15 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P0494-500G |
trans-Anethole |
4180-23-8 | >98.0%(GC) | 500g |
¥690.00 | 2024-04-16 | |
| Fluorochem | 209027-25g |
E)-1-Methoxy-4-(prop-1-en-1-yl)benzene |
4180-23-8 | 95% | 25g |
£10.00 | 2022-03-01 | |
| Fluorochem | 209027-100g |
E)-1-Methoxy-4-(prop-1-en-1-yl)benzene |
4180-23-8 | 95% | 100g |
£12.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A111314-100g |
1-Methoxy-4-(1E)-1-propen-1-ylbenzene |
4180-23-8 | 99% | 100g |
¥71.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A111314-2.5kg |
1-Methoxy-4-(1E)-1-propen-1-ylbenzene |
4180-23-8 | 99% | 2.5kg |
¥804.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A111314-25g |
1-Methoxy-4-(1E)-1-propen-1-ylbenzene |
4180-23-8 | 99% | 25g |
¥30.90 | 2023-09-04 |
1-Methoxy-4-(1E)-1-propen-1-ylbenzene Production Method
Production Method 1
Reaction Conditions
1.1C:27754-99-0 (complex with p-toluenesulfonic acid and ha), C:HfCl4 (complex with polyvinylphosphoric acid and), C:p-MeC6H4SO3H, 2 h, 220°C
Reference
Production Method 2
Reaction Conditions
1.1C:NiCl2(PPh3)2, C:Zn, C:PPh3, S:MeCN, rt → 353K; 2 min, 353K
1.21 h, 353K
1.21 h, 353K
Reference
- Nitrile modulated-Ni(0) phosphines in trans-selective phenylpropenoids isomerization: An allylic route by a regular η1-N(end-on) or an alkyl route via a flipped-nitrile?, Molecular Catalysis, 2022, 533, 112768
Production Method 3
Production Method 4
Reaction Conditions
1.1R:H2O2, C:FeCl3 •6H2O, S:DMSO, 12 h, 120°C
Reference
- Regioselective Synthetic Approach to Higher Alkenes from Lower Alkenes with Sulfoxides in the Fe3+/H2O2 System via Direct Alkylation or Arylation of the Csp2-H Bond on the C=C Bond of Alkenes, Journal of Organic Chemistry, 2022, 87(11), 7022-7032
Production Method 5
Reaction Conditions
1.1C:1308259-99-5, C:Ph3SiH, S:Me(CH2)4Me, rt → 80°C; 30 min, 80°C
1.216 h, 80°C
1.3R:O2
1.216 h, 80°C
1.3R:O2
Reference
- Modular Ni(0)/Silane Catalytic System for the Isomerization of Alkenes, Organometallics, 2022, 41(4), 486-496
Production Method 6
Reaction Conditions
1.1C:2674756-90-0, C:t-BuNH2, S:EtOH, 2 h, 75°C; 75°C → rt
1.2R:C5H5N, rt
1.2R:C5H5N, rt
Reference
- An Amine-Assisted Ionic Monohydride Mechanism Enables Selective Alkyne cis-Semihydrogenation with Ethanol: From Elementary Steps to Catalysis, Journal of the American Chemical Society, 2021, 143(12), 4824-4836
Production Method 7
Production Method 8
Reaction Conditions
1.1C:1648823-84-0, C:PPh3, S:EtCH2Et, 10 h, 50°C
1.2R:O2
1.2R:O2
Reference
- Highly Z-Selective Double Bond Transposition in Simple Alkenes and Allylarenes through a Spin-Accelerated Allyl Mechanism, Journal of the American Chemical Society, 2021, 143(8), 3070-3074
Production Method 9
Reaction Conditions
1.1R:NaI, R:LiBF4, S:Me2CO, overnight, 45°C
2.1R:DCC, C:4-DMAP
3.1R:NaI, R:LiBF4, S:Me2CO, overnight, 45°C
2.1R:DCC, C:4-DMAP
3.1R:NaI, R:LiBF4, S:Me2CO, overnight, 45°C
Reference
- A donor-acceptor complex enables the synthesis of E-olefins from alcohols, amines and carboxylic acids, Chemical Science, 2021, 12(19), 6684-6690
Production Method 10
Reaction Conditions
1.1R:BuLi, S:THF, S:Me(CH2)4Me, 20 min, rt; rt → -78°C
1.2rt; overnight, 0°C; 0°C → rt; rt → 0°C
1.3R:NH4Cl, S:H2O
1.2rt; overnight, 0°C; 0°C → rt; rt → 0°C
1.3R:NH4Cl, S:H2O
Reference
- A platform for alkene carbofunctionalization with diverse nucleophiles, ChemRxiv, 2021, From ChemRxiv, 1-9
Production Method 11
Production Method 12
Reaction Conditions
1.1C:1109-15-5, S:PhMe, 24 h, 150°C
Reference
- B(C6F5)3-Catalyzed E-Selective Isomerization of Alkenes, Chemistry - A European Journal, 2022, 28(63), e202202454
Production Method 13
Reaction Conditions
1.1C:2364655-37-6, C:Et3BH •K, S:THF, 10 min, rt
1.2S:THF, 24 h, 60°C
1.2S:THF, 24 h, 60°C
Reference
- Switching between Hydrogenation and Olefin Transposition Catalysis via Silencing NH Cooperativity in Mn(I) Pincer Complexes, ACS Catalysis, 2022, 12(17), 10818-10825
Production Method 14
Reaction Conditions
1.1C:12289-94-0, 21 h, 150°C
Reference
- Parts-per-million of ruthenium catalyze the selective chain-walking reaction of terminal alkenes, Nature Communications, 2022, 13(1), 2831
Production Method 15
Reaction Conditions
1.1R:t-BuOK, C:Bu4N+ •Br-, S:DMF, 0-5°C; 0.5 h, rt; 4 h, 90-95°C
1.2R:H2O
1.2R:H2O
Reference
- Synthesis, antiepileptic effects, and structure-activity relationships of α-asarone derivatives: In vitro and in vivo neuroprotective effect of selected derivatives, Bioorganic Chemistry, 2021, 115, 105179
Production Method 16
Production Method 17
Reaction Conditions
1.1R:BuLi, S:THF, S:Me(CH2)4Me, 30 min, -78°C
1.2S:THF, 15 min, -78°C; 3 h, rt; 15 min, rt → -78°C
1.3R:t-BuOK, R:(EtO)2P(=O)Cl, -78°C; overnight, rt
1.4R:NH4Cl, S:H2O, rt
2.1C:BH3-Me2S, S:Me(CH2)6Me, 30 min, rt
2.2R:H2, C:2770370-80-2, 24 h, 130°C, 10 bar
1.2S:THF, 15 min, -78°C; 3 h, rt; 15 min, rt → -78°C
1.3R:t-BuOK, R:(EtO)2P(=O)Cl, -78°C; overnight, rt
1.4R:NH4Cl, S:H2O, rt
2.1C:BH3-Me2S, S:Me(CH2)6Me, 30 min, rt
2.2R:H2, C:2770370-80-2, 24 h, 130°C, 10 bar
Reference
- In Situ Formation of an Efficient Catalyst for the Semihydrogenation of Alkynes from Imidazolone and BH3, ACS Catalysis, 2022, 12(9), 5388-5396
Production Method 18
Reaction Conditions
1.1R:NaBH4, S:MeOH, 0°C; 10 min, 0°C; 2 h, rt
1.2R:Et3N, C:4-DMAP, S:CH2Cl2, 0°C; overnight, rt
2.1R:Bu4N+ •-PF6, C:423729-12-8, S:MeCN, 12 h, rt
1.2R:Et3N, C:4-DMAP, S:CH2Cl2, 0°C; overnight, rt
2.1R:Bu4N+ •-PF6, C:423729-12-8, S:MeCN, 12 h, rt
Reference
- Electro-mediated PhotoRedox Catalysis for Selective C(sp3)-O Cleavages of Phosphinated Alcohols to Carbanions, Angewandte Chemie, 2021, 60(38), 20817-20825
Production Method 19
Reaction Conditions
1.1C:Ni dicyclooctadiene, C:321921-71-5, S:MeOH, 24 h, 40°C
Reference
- Development and Mechanistic Studies of (E)-Selective Isomerization/Tandem Hydroarylation Reactions of Alkenes with a Nickel(0)/Phosphine Catalyst, ACS Catalysis, 2021, 11(11), 6741-6749
Production Method 20
Reaction Conditions
1.1C:887001-74-3, C:BH3 •NH3, S:C6D6, 16 h, 60°C
1.2R:O2
1.2R:O2
Reference
- Iron Catalyzed Double Bond Isomerization: Evidence for an FeI/FeIII Catalytic Cycle, Chemistry - A European Journal, 2021, 27(19), 5972-5977
Production Method 21
Reaction Conditions
1.1R:K2CO3, C:2578194-00-8, S:H2O, 6 h, 80°C
Reference
- Synthesis, Reactivity, and Coordination of Semihomologous dppf Congeners Bearing Primary Phosphine and Primary Phosphine Oxide Groups, Organometallics, 2021, 40(3), 427-441
Production Method 22
Reaction Conditions
1.1R:BuLi, R:LiBr, S:THF, S:Me(CH2)4Me, 5 h, -78°C; -78°C → rt; 40 min, rt; rt → -78°C
1.2R:BuLi, S:Me(CH2)4Me, 5 min, -78°C; -78°C → rt; 45 min, rt; rt → -78°C
1.3S:MeOH, 10 min, -78°C; -78°C → rt; 30 h, rt
1.2R:BuLi, S:Me(CH2)4Me, 5 min, -78°C; -78°C → rt; 45 min, rt; rt → -78°C
1.3S:MeOH, 10 min, -78°C; -78°C → rt; 30 h, rt
Reference
- Mechanistic Studies on Photoinduced Catalytic Olefin Migration Reactions at the Pd(II) Centers of a Porous Crystal, Metal-Macrocycle Framework, Chemistry - An Asian Journal, 2021, 16(3), 202-206
Production Method 23
1-Methoxy-4-(1E)-1-propen-1-ylbenzene Raw materials
- Estragole
- Diphenylphosphinic chloride
- Ethyltriphenylphosphonium bromide
- Ethyl phenyl sulfone
- Benzenemethanol, 4-methoxy-α-methyl-, 1-(4-nitrobenzoate)
- rac-1-(4’-Methoxyphenyl)propanol
- 1-Methoxy-4-(1-propyn-1-yl)benzene
- p-Methoxybenzaldehyde
- p-Methoxystyrene
- 4'-Methoxypropiophenone
- Dimethyl sulfoxide
- 2-chloro-1-(4-methoxyphenyl)propan-1-one
1-Methoxy-4-(1E)-1-propen-1-ylbenzene Preparation Products
1-Methoxy-4-(1E)-1-propen-1-ylbenzene Suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
(CAS:4180-23-8)Trans-Anethole
Order Number:LE6576;LE18785
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 11:49
Price ($):discuss personally
Email:18501500038@163.com
Suzhou Senfeida Chemical Co., Ltd
Gold Member
(CAS:4180-23-8)trans-Anethole
Order Number:sfd7129
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:34
Price ($):discuss personally
Email:sales2@senfeida.com
1-Methoxy-4-(1E)-1-propen-1-ylbenzene Related Literature
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
5. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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